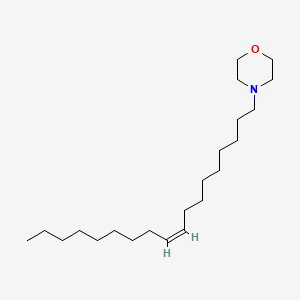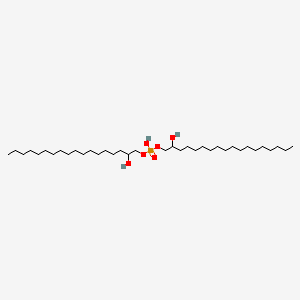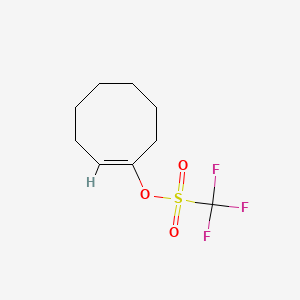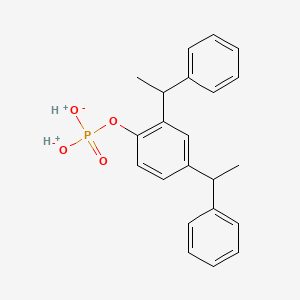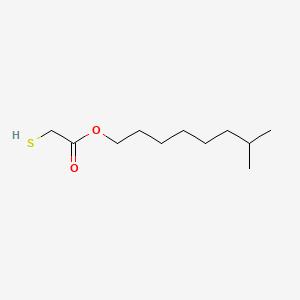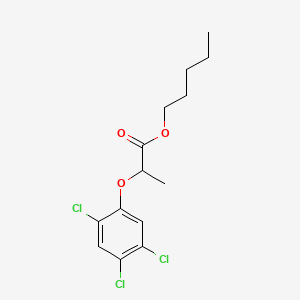
Antibiotic EM49
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibiotic EM49 is a novel peptide antibiotic produced by the bacterium Bacillus circulans. It exhibits broad-spectrum antibacterial activity, effective against both gram-positive and gram-negative bacteria, as well as fungi and protozoa
Preparation Methods
Synthetic Routes and Reaction Conditions: The production of EM49 involves the fermentation of Bacillus circulans under controlled conditions. The fermentation process is optimized to maximize the yield of EM49, followed by extraction and purification steps to isolate the antibiotic.
Industrial Production Methods: On an industrial scale, large fermentation tanks are used to cultivate Bacillus circulans. The fermentation medium is carefully controlled for pH, temperature, and nutrient composition to ensure optimal growth and production of EM49. After fermentation, the broth is processed to extract EM49, which is then purified through various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: EM49 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized and reduced forms of EM49, as well as various substituted derivatives.
Scientific Research Applications
EM49 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in studying bacterial resistance mechanisms and microbial ecology.
Medicine: Investigated for its potential use in treating infections caused by multi-drug resistant bacteria.
Industry: Utilized in the development of new antimicrobial agents and preservatives.
Mechanism of Action
The mechanism by which EM49 exerts its effects involves binding to specific molecular targets in bacterial cells, disrupting essential cellular processes. EM49 targets the bacterial cell wall synthesis pathway, leading to cell lysis and death. The compound also interferes with protein synthesis and DNA replication in bacteria.
Comparison with Similar Compounds
Vancomycin
Bacitracin
Teicoplanin
Ramoplanin
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
39342-08-0 |
|---|---|
Molecular Formula |
C49H93N13O10 |
Molecular Weight |
1024.3 g/mol |
IUPAC Name |
3-hydroxy-8-methyl-N-[(3S,6S,9S,12S,15S,18S,21S,24S)-6,9,18,21-tetrakis(2-aminoethyl)-3,12,15-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-1,4,7,10,13,16,19,22-octazacyclohexacos-24-yl]decanamide |
InChI |
InChI=1S/C49H93N13O10/c1-9-31(8)12-10-11-13-32(63)27-41(64)55-37-18-23-54-42(65)38(24-28(2)3)60-45(68)35(16-21-52)56-44(67)34(15-20-51)59-48(71)39(25-29(4)5)62-49(72)40(26-30(6)7)61-46(69)36(17-22-53)57-43(66)33(14-19-50)58-47(37)70/h28-40,63H,9-27,50-53H2,1-8H3,(H,54,65)(H,55,64)(H,56,67)(H,57,66)(H,58,70)(H,59,71)(H,60,68)(H,61,69)(H,62,72)/t31?,32?,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChI Key |
XXJAQSYTQPWWKU-QVRBQHTBSA-N |
Isomeric SMILES |
CCC(C)CCCCC(CC(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCN)CCN)CC(C)C)CC(C)C)CCN)CCN)CC(C)C)O |
Canonical SMILES |
CCC(C)CCCCC(CC(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CCN)CC(C)C)CC(C)C)CCN)CCN)CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



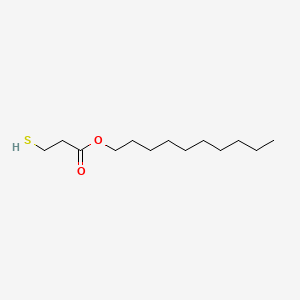
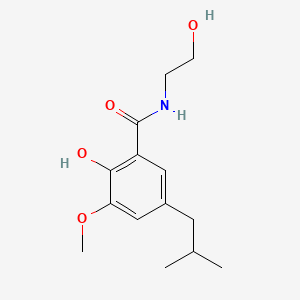
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)

